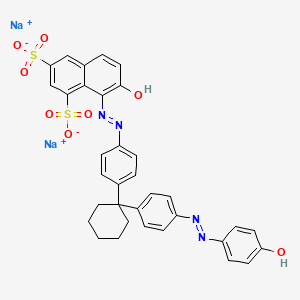

C.I. Acid orange 33

Description

The exact mass of the compound 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N4O8S2.2Na/c39-28-15-13-27(14-16-28)36-35-25-9-5-23(6-10-25)34(18-2-1-3-19-34)24-7-11-26(12-8-24)37-38-33-30(40)17-4-22-20-29(47(41,42)43)21-31(32(22)33)48(44,45)46;;/h4-17,20-21,39-40H,1-3,18-19H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNENWQQVIWFWHW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)O)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N4Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064394 | |

| Record name | C.I. Acid Orange 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6507-77-3 | |

| Record name | C.I. 24780 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006507773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4-[1-[4-[2-(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Orange 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]naphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Acid orange 33 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Orange 33, a prominent member of the double azo class of dyes, is a synthetic colorant with significant applications in various industrial sectors, primarily in the dyeing of proteinaceous fibers such as wool and silk. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Particular emphasis is placed on its adsorptive removal from aqueous solutions, a subject of environmental relevance. Safety and toxicological data are also summarized. This guide is intended to serve as a detailed resource for professionals engaged in research and development involving this compound.

Chemical Structure and Identification

This compound is chemically known as disodium 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]naphthalene-1,3-disulfonate. It is a disazo dye, characterized by the presence of two azo (-N=N-) groups, which are responsible for its orange color.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | Acid Orange 33 |

| C.I. Number | 24780 |

| CAS Number | 6507-77-3[1][2][3][4] |

| Molecular Formula | C₃₄H₂₈N₄Na₂O₈S₂[1][2][3] |

| Molecular Weight | 730.72 g/mol [1][2][3] |

| Synonyms | Weak Acid Orange 2R, Weak Acid Orange GS, Acid Brilliant Orange P-2R, Acid Orange GS[1] |

| Chemical Class | Double azo dye[1] |

Physicochemical Properties

This compound is a golden orange powder.[4] It is soluble in water, forming a golden orange solution, and also exhibits solubility in ethanol.[4] The color of its aqueous solution is pH-sensitive, turning orange upon the addition of concentrated hydrochloric acid and brownish-yellow with the addition of concentrated sodium hydroxide.[4] In concentrated sulfuric acid, it appears orange, a color that is retained upon dilution.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Golden orange powder[4] |

| Solubility in Water | Soluble (golden orange solution)[4] |

| Solubility in Ethanol | Soluble[4] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| UV-Vis Absorption Maximum (λmax) | Data not available |

Synthesis

The synthesis of this compound involves a multi-step process. The general methodology includes the double nitriding of 1,1-bis(4-aminophenyl)cyclohexane, which is then subjected to two sequential coupling reactions. The first coupling is with 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid), and the second is with phenol.[1][4]

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.

Experimental Protocols

Adsorption of this compound on Bentonite

This protocol describes the batch adsorption of this compound from an aqueous solution using bentonite as an adsorbent.

Materials and Reagents:

-

This compound

-

Bentonite clay

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Beakers

-

Shaker

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Adsorbent: Suspend a known quantity of bentonite in deionized water to create a stock slurry.

-

Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration in deionized water.

-

Batch Adsorption Experiments:

-

In a series of beakers, place a fixed volume of the dye solution.

-

Adjust the initial pH of the solutions to desired values using HCl or NaOH.

-

Add a specific amount of the bentonite slurry to each beaker.

-

Place the beakers on a shaker and agitate at a constant speed for a predetermined contact time to reach equilibrium.

-

After shaking, centrifuge the samples to separate the solid adsorbent from the supernatant.

-

-

Analysis:

-

Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its wavelength of maximum absorbance.

-

The amount of dye adsorbed per unit mass of bentonite can be calculated using the following formula:

-

qₑ = (C₀ - Cₑ) * V / m

-

Where:

-

qₑ is the amount of dye adsorbed at equilibrium (mg/g)

-

C₀ is the initial dye concentration (mg/L)

-

Cₑ is the equilibrium dye concentration (mg/L)

-

V is the volume of the solution (L)

-

m is the mass of the adsorbent (g)

-

-

-

Experimental Workflow for Adsorption Studies

References

C.I. Acid orange 33 CAS number 6507-77-3

An In-depth Technical Guide to C.I. Acid Orange 33 (CAS Number 6507-77-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 6507-77-3 and Colour Index number 24780, is a synthetic dye belonging to the double azo class of compounds.[1][2] Its molecular structure features two azo groups (-N=N-), which are responsible for its characteristic reddish-orange color.[1][3] Primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides, it also finds applications in coloring paper, hemp, sisal, leather, and straw.[1][2][3] This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, a representative synthesis protocol, analytical methodologies, and available toxicological data.

Chemical and Physical Properties

This compound is a golden-orange powder with good solubility in water, forming a golden-orange solution.[4] It also has some solubility in ethanol.[4] The color of its aqueous solution is sensitive to pH changes, turning orange upon the addition of hydrochloric acid and yellow-brown with the addition of a thick sodium hydroxide solution.[1][2] In concentrated sulfuric acid, it appears orange, and this color is retained upon dilution.[1][4]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6507-77-3 | [1][2] |

| C.I. Number | 24780 | [1][2] |

| Molecular Formula | C₃₄H₂₈N₄Na₂O₈S₂ | [1][2] |

| Molecular Weight | 730.72 g/mol | [1][2] |

| Chemical Class | Double Azo Dye | [1][2] |

| Appearance | Golden-orange powder | [4] |

| IUPAC Name | disodium 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]naphthalene-1,3-disulfonate | [5] |

Table 2: Physicochemical Data of this compound

| Parameter | Value | Reference(s) |

| Solubility in Water | Soluble (forms a golden-orange solution) | [1][4] |

| Solubility in Ethanol | Has solubility (forms a golden-orange solution) | [1][4] |

| Color in Conc. H₂SO₄ | Orange | [1][4] |

| Color in Aq. HCl | Orange | [1][4] |

| Color in Conc. NaOH | Yellow-brown | [1][4] |

Table 3: Fastness Properties of this compound on Wool

| Property | Fading | Stain | Reference(s) |

| Light Fastness (ISO) | 4-5 | - | [6] |

| Soaping | 3-4 | 3-4 | [6] |

| Perspiration Fastness | 3 | 3 | [6] |

| Oxygen Bleaching | 4 | - | [6] |

| Fastness to Seawater | 4-5 | - | [6] |

Synthesis

The manufacturing process for this compound involves a multi-step chemical synthesis. The core of the synthesis is the creation of a bis-diazonium salt from a diamine, which is then coupled with two different coupling components.

General Manufacturing Method

The synthesis of this compound is achieved through the double nitriding (diazotization) of 1,1-Bis(4-aminophenyl)cyclohexane. This resulting bis-diazonium salt is then sequentially coupled with 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid) and phenol.[1][2][4]

Figure 1: General synthesis workflow for this compound.

Representative Experimental Protocol for a Bis-Azo Dye

While a detailed, publicly available protocol specifically for this compound is scarce, the following is a representative procedure for the synthesis of a similar bis-azo dye derived from a diamine, which illustrates the key steps. This protocol is for the synthesis of a p-disazo-bis(bisphenol) dye and should be adapted by a qualified chemist for the synthesis of this compound.[7]

Materials:

-

p-Phenylenediamine

-

Hydrochloric acid (HCl), 2.0 M solution

-

Sodium nitrite (NaNO₂), 1.0 M solution

-

Bisphenol A

-

Sodium hydroxide (NaOH), 2.0 M solution

-

Ice bath

Procedure:

-

Diazotization of the Diamine:

-

Dissolve 2.00 g of p-phenylenediamine in 30.00 mL of 2.00 M HCl solution in a beaker.

-

Cool the mixture to 0-5°C in an ice bath with continuous stirring.

-

Slowly add 50.00 mL of a cold 1.00 M NaNO₂ solution drop-wise to the diamine solution while maintaining the temperature between 0-5°C and stirring continuously for 15 minutes. This forms the tetrazonium salt solution.

-

-

Preparation of the Coupler Solution:

-

Dissolve 1.98 g of bisphenol A in 25.00 mL of 2.00 M NaOH solution.

-

-

Coupling Reaction:

-

Add the cold tetrazonium salt solution drop-wise to the bisphenol A solution with vigorous stirring.

-

Continue to stir the reaction mixture vigorously for one hour.

-

Allow the mixture to stand overnight to ensure complete reaction.

-

-

Isolation and Purification:

-

Filter the resulting precipitate.

-

Wash the precipitate with water.

-

Dry the purified dye product.

-

Analytical Methods

The primary analytical method for the quantitative determination of this compound is UV-Visible spectrophotometry, owing to its strong absorbance in the visible region.

UV-Visible Spectrophotometry

The concentration of this compound in aqueous solutions can be determined by measuring its absorbance at its wavelength of maximum absorbance (λmax). For this compound, a λmax of 600 nm has been reported in the context of adsorption studies.[8]

Representative Experimental Protocol for UV-Vis Analysis:

Equipment and Materials:

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

This compound standard

-

Deionized water

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known mass of this compound standard and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 10, 5, 1 mg/L).

-

-

Determination of λmax:

-

Using one of the standard solutions, scan the absorbance from approximately 400 nm to 800 nm to determine the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin, in accordance with the Beer-Lambert law.

-

-

Sample Analysis:

-

Measure the absorbance of the unknown sample at the λmax.

-

Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve or using the equation of the line from the linear regression of the calibration data.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergi-fytronix.com [dergi-fytronix.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. tsijournals.com [tsijournals.com]

- 8. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acid Orange 33

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and experimental applications of Acid Orange 33. The information is intended for researchers, scientists, and professionals in drug development who may utilize azo dyes in their studies.

Core Chemical and Physical Properties

Acid Orange 33, also known by its Colour Index name C.I. 24780, is a double azo dye.[1][2] It is recognized for its utility in dyeing various materials and as a chemical stain.[1][3][4]

Table 1: Chemical and Physical Properties of Acid Orange 33

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₈N₄Na₂O₈S₂ | [1][5] |

| Molecular Weight | 730.72 g/mol | [1][2] |

| CAS Registry Number | 6507-77-3 | [1][2] |

| Appearance | Golden orange powder | [6][7] |

| Solubility | Soluble in water (golden orange solution), soluble in ethanol (golden orange solution) | [1][4][6] |

Synthesis of Acid Orange 33

The manufacturing process for Acid Orange 33 involves a multi-step chemical synthesis. The primary method consists of the double nitriding of 1,1-Bis(4-aminophenyl)cyclohexane, which is then coupled with 7-Hydroxynaphthalene-1,3-disulfonic acid and phenol.[1][2][8]

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for Acid Orange 33.

Experimental Protocols

While specific drug development applications for Acid Orange 33 are not widely documented, its properties as a dye make it a subject of study in areas such as environmental remediation and material science. A common experimental application is its removal from aqueous solutions using adsorbents.

This protocol outlines a general method for studying the adsorption of Acid Orange 33 onto a solid adsorbent, based on methodologies for similar dyes.[9]

Objective: To determine the adsorption capacity of a given adsorbent for Acid Orange 33.

Materials:

-

Acid Orange 33 stock solution

-

Adsorbent material (e.g., activated carbon, bentonite)

-

pH meter

-

Spectrophotometer

-

Shaker or magnetic stirrer

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of Acid Orange 33 and create a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for Acid Orange 33 to generate a calibration curve.

-

Batch Adsorption Experiments:

-

Take a fixed volume of Acid Orange 33 solution of a known initial concentration in a series of flasks.

-

Adjust the pH of the solutions to the desired values using HCl or NaOH.

-

Add a pre-weighed amount of the adsorbent to each flask.

-

Agitate the flasks at a constant speed and temperature for a specified period.

-

-

Analysis:

-

After the desired contact time, filter the solutions to separate the adsorbent.

-

Measure the absorbance of the supernatant to determine the final concentration of Acid Orange 33 using the calibration curve.

-

-

Data Calculation:

-

Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the formula: qe = (C0 - Ce) * V / m where:

-

C0 = initial dye concentration

-

Ce = equilibrium dye concentration

-

V = volume of the solution

-

m = mass of the adsorbent

-

-

The following diagram illustrates the experimental workflow for an adsorption study.

Caption: General experimental workflow for dye adsorption studies.

Applications and Relevance

The primary application of Acid Orange 33 is in the dyeing and printing of materials such as wool, silk, nylon, paper, and leather.[1][4][8] In a research context, it is often used as a model compound in studies on the removal of dyes from wastewater, for example, through adsorption on materials like bentonite.[3][6][10] Its classification as a fluorescent dye also suggests potential applications in imaging and as a chemical stain, though these are less commonly cited.[3] There is currently limited direct evidence of its use in signaling pathway elucidation or as a lead compound in drug development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Orange 33 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acid Orange 33 - Acid Orange GS - Weak Acid Brilliant Orange from Emperor Chem [emperordye.com]

- 5. Acid Orange 33 [chembk.com]

- 6. Acid Orange 33 | 6507-77-3 [chemicalbook.com]

- 7. Acid Orange 33 CAS#: 6507-77-3 [m.chemicalbook.com]

- 8. Low Price Acid Orange 33 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. medchemexpress.com [medchemexpress.com]

C.I. Acid orange 33 solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Acid Orange 33 in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.

Core Concepts

This compound is a synthetic dye belonging to the azo class of compounds. Its solubility is a critical parameter influencing its application in various fields, including textiles, inks, and potentially as a non-biological marker in research settings. The molecular structure, characterized by the presence of sulfonate groups, imparts a degree of hydrophilicity, making it soluble in polar solvents.

Quantitative Solubility Data

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. This property is crucial for the application and efficacy of chemical compounds. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility |

| Water | 90 | 80 g/L[1] |

| Ethanol | Not Specified | Soluble (golden orange solution)[1][2] |

Experimental Protocols

Determining the solubility of a dye like this compound is essential for its application and study. The following is a detailed experimental protocol based on the widely used shake-flask method followed by UV-Vis spectrophotometric analysis.

Objective:

To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Analytical balance

Procedure:

Part 1: Preparation of a Saturated Solution

-

Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand in the temperature-controlled bath for at least 24 hours to allow undissolved particles to settle.

-

To separate the undissolved solid, centrifuge an aliquot of the supernatant.

-

Filter the centrifuged supernatant through a syringe filter to ensure a clear, particle-free saturated solution.

Part 2: Quantification by UV-Vis Spectrophotometry

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Scan one of the standard solutions across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.

-

-

Measurement of the Saturated Solution:

-

Take a precise aliquot of the clear, saturated filtrate prepared in Part 1.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine its concentration.

-

Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the determination of this compound solubility.

References

An In-Depth Toxicological Profile of C.I. Acid Orange 33

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of C.I. Acid Orange 33 (C.I. 10385), a dinitrodiphenylamine-derived dye. The document synthesizes findings from key studies on its carcinogenicity, genotoxicity, and acute and sub-chronic toxicity. All quantitative data from these studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the principal toxicological assays are provided to facilitate study replication and critical evaluation. Furthermore, this guide includes mandatory visualizations of the toxicological mechanism and experimental workflows, rendered using the DOT language for clarity and precision. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

-

Chemical Name: 5-[(2,4-Dinitrophenyl)amino]-2-(phenylamino)benzenesulfonic acid, monosodium salt[1]

-

Synonyms: C.I. Acid Orange 3, Acid Orange 33, C.I. 10385[1]

-

CAS Number: 6373-74-6

-

Molecular Formula: C₁₈H₁₃N₄NaO₇S[2]

-

Molecular Weight: 452.4 g/mol [2]

Toxicological Data

The toxicological evaluation of this compound has focused on its potential carcinogenicity, genotoxicity, and systemic toxicity following oral exposure.

Acute and Sub-Chronic Oral Toxicity

Short-term and sub-chronic toxicity studies were conducted by the National Toxicology Program (NTP) to determine dose ranges for long-term carcinogenicity bioassays.[1]

Experimental Protocol: 14-Day and 13-Week Gavage Studies

-

Test Species: Fischer 344/N rats and B6C3F1 mice.[1]

-

Administration: Gavage in corn oil.[1]

-

14-Day Study Doses:

-

13-Week Study Doses:

-

Rats: 0, 94, 187, 375, 750, or 1500 mg/kg body weight.

-

Mice: 0, 31, 2,000 mg/kg body weight.

-

-

Observations: Animals were observed for signs of toxicity, and body weights were recorded. At the end of the study, a necropsy was performed.[1]

Data Summary:

Table 1: Summary of 14-Day and 13-Week Oral Toxicity Studies of this compound

| Study Duration | Species | Sex | Dose Levels (mg/kg) | Key Findings | Reference |

| 14-Day | Rat (F344/N) | M, F | 0, 94, 187, 375, 750, 1500 | No compound-related deaths or adverse effects observed. | [1] |

| 14-Day | Mouse (B6C3F1) | M, F | 0, 62, 125, 250, 500, 1000 | No compound-related deaths or adverse effects observed. | [1] |

| 13-Week | Rat (F344/N) | M, F | 0, 94, 187, 375, 750, 1500 | Kidney lesions (degeneration and necrosis of proximal convoluted tubules). 5/10 high-dose females died. | [1] |

| 13-Week | Mouse (B6C3F1) | M, F | 0, 31, 2000 | Kidney lesions. Body weights of high-dose group were 11-12% lower than controls. | [1] |

Carcinogenicity

Long-term carcinogenicity studies were conducted in rats and mice via gavage.

Experimental Protocol: 2-Year Carcinogenesis Bioassay

-

Test Species: Fischer 344/N rats and B6C3F1 mice (50 animals per sex per group).

-

Administration: Gavage in corn oil, 5 days per week for 103 weeks.

-

Dose Levels:

-

Male Rats: 0, 375, or 750 mg/kg.

-

Female Rats: 0, 375, or 750 mg/kg.

-

Male Mice: 0, 125, or 250 mg/kg.

-

Female Mice: 0, 250, or 500 mg/kg.

-

-

Observations: Survival, body weight, and the incidence of neoplastic and non-neoplastic lesions were recorded.

Data Summary:

Table 2: Survival and Body Weight in 2-Year Gavage Study of this compound

| Species | Sex | Dose (mg/kg) | Mean Body Weight Change | Survival Rate | Reference |

| Rat | Male | 375 | Comparable to control | Not specified | |

| Rat | Male | 750 | >10% lower than control after week 52 | Marked reduction | [1] |

| Rat | Female | 375 | Comparable to control | Not specified | |

| Rat | Female | 750 | >10% lower than control after week 70 | Reduced | [1] |

| Mouse | Male | 125, 250 | Not specified | Not specified | |

| Mouse | Female | 250, 500 | Not specified | Not specified |

Table 3: Incidence of Renal Tumors in Female F344/N Rats in a 2-Year Gavage Study of this compound

| Dose Group (mg/kg) | Incidence of Transitional Cell Carcinoma of the Kidney | Reference |

| 0 (Control) | 0/50 | [1][4] |

| 375 (Low Dose) | 0/50 | [4] |

| 750 (High Dose) | 6/50 | [1][4] |

Genotoxicity

This compound has been evaluated for its mutagenic potential in bacterial reverse mutation assays.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Test System: Salmonella typhimurium strains TA97, TA98, TA100, and TA1535.[5]

-

Metabolic Activation: The assay was conducted with and without an exogenous metabolic activation system (S9 mix).[5]

-

Procedure: The tester strains were exposed to various concentrations of this compound on histidine-deficient media. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted.[6] An increase in the number of revertant colonies compared to the control indicates a mutagenic effect.[6]

Data Summary:

Table 4: Summary of Ames Test Results for this compound

| Strain | Metabolic Activation | Result | Reference |

| TA97 | With and Without | Positive | [5] |

| TA98 | With and Without | Positive | [5] |

| TA100 | With and Without | Positive | [5] |

| TA1535 | With and Without | Negative | [5] |

Experimental Protocol: In Vitro Micronucleus Assay

While specific results for this compound are not detailed in the provided search results, a general protocol for this assay is as follows:

-

Test System: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.

-

Procedure: Cells are exposed to the test substance with and without metabolic activation. After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.[7] The cells are then harvested, fixed, and stained. The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored.[7] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[7]

Skin Sensitization

No specific skin sensitization data for this compound was found in the provided search results. A general protocol for the murine Local Lymph Node Assay (LLNA), a common method for assessing skin sensitization potential, is described below.

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

-

Test Species: Mice (e.g., CBA/J strain).

-

Procedure: The test substance is applied to the dorsal surface of the mouse's ears for three consecutive days.[8] During this time, sensitizing substances induce the proliferation of lymphocytes in the draining auricular lymph nodes.[9] On day 5, mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative.[8] The proliferation of lymphocytes is measured by the incorporation of the label into the DNA of lymph node cells.[9]

-

Endpoint: The Stimulation Index (SI) is calculated as the ratio of lymphocyte proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is typically considered a positive response, indicating sensitizing potential.[9] The EC3 value, the estimated concentration required to produce an SI of 3, can be calculated to determine the potency of the sensitizer.[10]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound, a nitroaromatic compound, is likely linked to the metabolic reduction of its nitro groups. This bioreduction process is a key mechanism of toxicity for many nitroaromatic compounds.[11][12][13]

Proposed Toxicological Pathway:

The enzymatic reduction of the nitro groups on the dinitrophenyl moiety can occur via one- or two-electron transfer pathways, catalyzed by nitroreductases.[11] This process generates reactive intermediates, including nitroso and hydroxylamine derivatives. These intermediates are highly reactive and can covalently bind to cellular macromolecules, including DNA, leading to DNA adducts and mutations.

Furthermore, the one-electron reduction of the nitro group can lead to the formation of a nitro anion radical.[11] In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound, with the concomitant production of a superoxide anion radical. This futile cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.

Experimental Workflows

The following diagrams illustrate the general workflows for the key toxicological assays discussed in this guide.

Conclusion

This compound has demonstrated clear evidence of carcinogenicity in female rats, specifically targeting the kidney. Its genotoxic potential is evident from positive results in the Ames test, indicating its ability to induce mutations in bacterial systems. The likely mechanism of its toxicity involves the metabolic reduction of its nitro groups, leading to the formation of reactive intermediates that can damage DNA and induce oxidative stress. Further studies, including in vitro micronucleus assays and skin sensitization tests with detailed quantitative data, would provide a more complete toxicological profile of this compound. This information is critical for conducting comprehensive risk assessments and for making informed decisions in the context of drug development and chemical safety.

References

- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. researchgate.net [researchgate.net]

- 5. NTP Toxicology and Carcinogenesis Studies of C.I. Acid Orange 3 (CAS No. 6373-74-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reinventing the Ames Test as a Quantitative Lab That Connects Classical and Molecular Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 8. In vitro micronucleus assay scored by flow cytometry provides a comprehensive evaluation of cytogenetic damage and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 10. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Ecotoxicity of Acid Orange 33 and its Byproducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Orange 33, a disazo dye, is utilized in various industrial applications. This technical guide provides a comprehensive overview of the current understanding of the ecotoxicity of Acid Orange 33 and its potential degradation byproducts. Due to a lack of specific quantitative ecotoxicological data for Acid Orange 33, this guide synthesizes available information on its manufacturing intermediates, predicted degradation products, and the general ecotoxicological profile of azo dyes. Standardized experimental protocols for ecotoxicity testing and relevant signaling pathways associated with azo dye toxicity are also detailed to provide a framework for future research and risk assessment.

Introduction

Acid Orange 33 (C.I. 24780; CAS No. 6507-77-3) is a synthetic dye characterized by two azo bonds (-N=N-). The manufacturing process involves the diazotization of 1,1-Bis(4-aminophenyl)cyclohexane and subsequent coupling with 7-Hydroxynaphthalene-1,3-disulfonic acid and phenol.[1] While specific ecotoxicological data for Acid Orange 33 is limited, its chemical structure and the nature of its precursors and potential breakdown products raise concerns about its environmental impact. Azo dyes, as a class, can be persistent in the environment and their degradation can lead to the formation of potentially harmful aromatic amines.[2][3] This guide aims to consolidate the existing knowledge to inform researchers and professionals in drug development and other relevant fields about the potential ecotoxicological risks associated with Acid Orange 33.

Ecotoxicity Profile

Acid Orange 33

Manufacturing Intermediates

The ecotoxicity of the precursors used in the synthesis of Acid Orange 33 is a critical component of its overall environmental risk profile.

| Chemical Name | CAS No. | Available Ecotoxicity/Toxicity Data |

| 1,1-Bis(4-aminophenyl)cyclohexane | 3282-99-3 | Considered a potentially hazardous chemical due to the presence of aromatic amine functionalities, which are often associated with toxic and possibly carcinogenic properties. It is described as a mutagenic aromatic amine.[4][6][7] Specific aquatic toxicity data (LC50/EC50) is not readily available. |

| 7-Hydroxynaphthalene-1,3-disulfonic acid | 118-32-1 | No specific quantitative ecotoxicity data (LC50/EC50) was found. General safety information suggests it can be an irritant.[8][9] |

| Phenol | 108-95-2 | Phenol is known to be toxic to aquatic life. It is highly irritating to the skin, eyes, and mucous membranes.[10] Genotoxicity has been demonstrated in various studies.[2][11][12][13] |

Potential Degradation Byproducts

The degradation of azo dyes can occur through the reductive cleavage of the azo bond, leading to the formation of aromatic amines. For Acid Orange 33, this process would likely yield its original manufacturing intermediates and other related compounds.

| Potential Degradation Byproduct | Ecotoxicity/Toxicity Profile |

| 1,1-Bis(4-aminophenyl)cyclohexane | As a primary amine, it is a suspected carcinogen and mutagen.[4][6][7] Its release into the environment would be of significant concern. |

| Derivatives of 7-Hydroxynaphthalene-1,3-disulfonic acid | The ecotoxicity of these specific derivatives is not well-documented. However, substituted naphthalenes can exhibit toxicity to aquatic organisms. |

| Phenol | Phenol is a known aquatic toxicant and has demonstrated genotoxic effects.[2][11][12][13] Its formation as a degradation byproduct would contribute to the overall ecotoxicity of the dye effluent. |

Experimental Protocols

Standardized protocols are essential for assessing the ecotoxicity of chemical substances. The following are key OECD and ISO guidelines relevant to the ecotoxicological evaluation of Acid Orange 33 and its byproducts.

Acute Immobilisation Test for Daphnia sp. (OECD 202 / ISO 6341)

This test assesses the acute toxicity of a substance to daphnids, typically Daphnia magna.

-

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

-

Methodology:

-

Prepare a series of test solutions of varying concentrations and a control.

-

Introduce a set number of daphnids (less than 24 hours old) into each test vessel.

-

Incubate for 48 hours under controlled conditions (temperature, light).

-

Observe and record the number of immobilized daphnids at 24 and 48 hours.

-

Calculate the 48-hour EC50 value using statistical methods.

-

Experimental workflow for the Daphnia sp. acute immobilisation test (OECD 202).

Alga, Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata.

-

Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours.

-

Endpoint: The concentration that inhibits growth rate or yield by 50% (EC50) is determined.

-

Methodology:

-

Prepare a nutrient-rich culture medium and a series of test concentrations.

-

Inoculate flasks with a known density of algal cells.

-

Incubate for 72 hours under continuous illumination and controlled temperature.

-

Measure algal biomass (e.g., cell count, fluorescence) at regular intervals.

-

Calculate the EC50 for growth rate and yield.

-

Experimental workflow for the Alga, Growth Inhibition Test (OECD 201).

Genotoxicity Assays

Given the potential for azo dyes and their byproducts to be mutagenic, genotoxicity testing is crucial.

-

Comet Assay (in vitro/in vivo): Detects DNA strand breaks in individual cells.

-

Protocol Outline:

-

Cell isolation and embedding in agarose on a microscope slide.

-

Lysis of cells to remove membranes and cytoplasm.

-

Alkaline unwinding of DNA.

-

Electrophoresis to separate damaged DNA fragments.

-

Staining and visualization of DNA "comets."

-

Quantification of DNA damage by measuring comet tail length and intensity.[5][14][15]

-

-

-

Micronucleus Test (in vivo): Assesses chromosomal damage by detecting the formation of micronuclei in erythrocytes of exposed organisms (e.g., fish).

Signaling Pathways

Exposure to azo dyes is often associated with the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of an organism.[2][12][13][15]

Oxidative Stress and the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key cellular defense mechanism against oxidative stress.[2][13][14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stressors, such as those potentially generated by the metabolism of azo dyes, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.

Simplified Nrf2 signaling pathway in response to azo dye-induced oxidative stress.

Analytical Methodologies

The identification and quantification of Acid Orange 33 and its degradation byproducts are crucial for assessing its environmental fate and ecotoxicity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for this purpose.[11][17][18]

HPLC-MS for Byproduct Analysis

-

Principle: This method separates compounds based on their differential partitioning between a stationary phase (in the HPLC column) and a mobile phase. The separated compounds are then ionized and their mass-to-charge ratio is determined by the mass spectrometer, allowing for their identification and quantification.

-

Workflow:

-

Sample Preparation: Extraction of the analytes from the environmental matrix (e.g., water, sediment).

-

Chromatographic Separation: Injection of the extract into the HPLC system for separation of the parent dye and its byproducts.

-

Mass Spectrometric Detection: Ionization of the eluted compounds and detection by the mass spectrometer.

-

Data Analysis: Identification of compounds based on their retention times and mass spectra, and quantification using calibration standards.

-

General workflow for the analysis of Acid Orange 33 byproducts using HPLC-MS.

Conclusion and Future Perspectives

This technical guide highlights the significant data gaps in the ecotoxicological profile of Acid Orange 33. While the general toxicity of azo dyes and some of its potential byproducts are known, specific quantitative data for the parent compound and its primary manufacturing intermediates are urgently needed for a comprehensive risk assessment. Future research should focus on:

-

Conducting standardized ecotoxicity tests (e.g., OECD 201, 202, 203) to determine the LC50 and EC50 values for Acid Orange 33 and its key intermediates.

-

Investigating the detailed biodegradation pathways of Acid Orange 33 under various environmental conditions to identify and quantify its degradation products.

-

Performing genotoxicity and chronic toxicity studies on Acid Orange 33 and its major byproducts.

-

Elucidating the specific molecular mechanisms of toxicity, including the role of the Nrf2 pathway and other signaling cascades, in response to Acid Orange 33 exposure.

A thorough understanding of the ecotoxicological properties of Acid Orange 33 is essential for developing effective risk management strategies and ensuring the environmental safety of its production and use.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 3. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening Assessment - Canada.ca [canada.ca]

- 5. cncolorchem.com [cncolorchem.com]

- 6. China Biggest Acid Orange 33 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 7. 1,1-BIS(4-AMINOPHENYL)CYCLOHEXANE | 3282-99-3 [chemicalbook.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. Disodium 7-hydroxynaphthalene-1,3-disulphonate | C10H6Na2O7S2 | CID 70051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Biochemical approaches to assess oxidative stress induced by exposure to natural and synthetic dyes in early life stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 14. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 15. brieflands.com [brieflands.com]

- 16. CI ACID ORANGE 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Frontiers | Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation [frontiersin.org]

C.I. Acid orange 33 safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of C.I. Acid Orange 33

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and drug development professionals. The following sections detail the chemical and physical properties, potential hazards, toxicological data, and recommended procedures for safe use, storage, and emergency response.

Chemical and Physical Properties

This compound is a double azo class dye.[1] It presents as a golden orange or red-light orange powder.[1][2] This dye is soluble in water, yielding a golden orange solution, and also has some solubility in ethanol.[2][3]

| Property | Value | Source |

| C.I. Name | Acid Orange 33 | [1][4] |

| C.I. Number | 24780 | [1][5] |

| CAS Number | 6507-77-3 | [1][4] |

| Molecular Formula | C34H28N4Na2O8S2 | [1][4] |

| Molecular Weight | 730.72 g/mol | [1][4] |

| Appearance | Orange Powder | [4][5] |

| Odor | Odorless | [4] |

| pH (1% solution) | 7.5 - 9.8 | [4][6] |

| Solubility | Soluble in water (golden orange solution).[2][7] Soluble in ethanol (golden orange solution).[2] | [2][7] |

Hazard Identification

This compound is considered hazardous. It is harmful if swallowed and can cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[4] There are possible risks of irreversible effects.[4]

GHS Hazard Statements:

GHS Pictograms:

Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated.[4] However, some studies provide insight into its potential toxicity. Mutagenicity data has been reported.[4] It is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[4]

| Study Type | Species | Route | Dose/Concentration | Results | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg body weight | No clinical signs of toxicity or deaths occurred. | [8] |

| 14-Day Gavage Study | Fischer 344/N Rats | Gavage (in corn oil) | 0, 94, 187, 375, 750 or 1500 mg/kg bw | No compound-related toxic effect was observed. | [9] |

| 14-Day Gavage Study | B6C3F1 Mice | Gavage (in corn oil) | 0, 62, 125, 250, 500 or 1000 mg/kg bw | No compound-related toxic effect was observed. | [9] |

| 103-Week Gavage Study | F344/N Rats | Gavage | Low-dose and High-dose | High-dose survival was significantly lower, attributed to nephrotoxicity.[9] Increase in rare renal transitional cell carcinomas of the renal pelvis in females.[10] | [9][10] |

| 103-Week Gavage Study | B6C3F1 Mice | Gavage | Low-dose and High-dose | No treatment-related tumor findings. | [10] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies mentioned above were not fully available in the searched literature. However, the general methodologies can be summarized as follows:

14-Day Gavage Studies (NTP, 1988):

-

Objective: To determine the short-term toxicity of C.I. Acid Orange 3.

-

Test Animals: Groups of five male and five female Fischer 344/N rats and B6C3F1 mice.[9]

-

Procedure: The animals received specified doses of C.I. Acid Orange 3 (with 90% purity) in corn oil via gavage for 14 consecutive days.[9] A control group received only the corn oil vehicle.[9]

-

Observation: Animals were observed for any signs of toxic effects.[9]

103-Week Gavage Studies (NTP, 1988):

-

Objective: To assess the long-term toxicity and carcinogenicity of C.I. Acid Orange 3.

-

Procedure: The substance was administered by gavage for a period of 103 weeks.[10]

-

Observation: Survival rates and the incidence of tumors were monitored and compared to control groups.[9][10]

Safety and Handling Precautions

Engineering Controls

To minimize exposure, this compound should be handled in a well-ventilated area.[4] The use of a chemical fume hood is recommended.[4] Process enclosures or local exhaust ventilation should be used to control airborne levels.[4] Eyewash stations and safety showers must be readily available in the work area.[4][11]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to prevent contact.

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are generally considered adequate for handling acids.[12]

-

Body Protection: Wear appropriate protective clothing to minimize contact with skin.[4] A lab coat or a chemical-resistant apron should be worn.[12][13]

-

Respiratory Protection: If engineering controls are not sufficient to control airborne dust, an approved respirator should be worn.[4]

Safe Handling Practices

-

Wash thoroughly after handling.[4]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Minimize dust generation and accumulation.[4]

-

Avoid ingestion and inhalation.[4]

-

Remove contaminated clothing and wash it before reuse.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[14]

Storage Requirements

-

Store in a cool, dry place.[4]

-

Keep containers tightly closed.[4]

-

Preserve in tight and light-resistant containers.[4]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[4]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Get medical aid immediately.[4][15]

-

Skin Contact: Flush skin with plenty of soap and water.[4] If irritation develops or persists, get medical aid.[4] Remove any contaminated clothing.[16]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Do not induce vomiting.[17] Get medical aid immediately.[4]

-

Inhalation: Remove from exposure to fresh air immediately.[4] If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen.[4] Get medical aid immediately.[4]

Accidental Release Measures

-

Small Spills: Vacuum or sweep up the material and place it into a suitable disposal container.[4] Avoid generating dusty conditions.[4]

-

Large Spills: Evacuate the area.[13] Use proper personal protective equipment as indicated in Section 5.2.[4] Clean up spills immediately, observing all safety precautions.[4]

-

Disposal: Waste disposal must be in accordance with local, state, and federal regulations.[4] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4]

Visual Logical Workflows

The following diagrams illustrate key workflows for handling and responding to incidents involving this compound.

Caption: General hazard response workflow for this compound.

Caption: First aid response procedures for this compound exposure.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Orange 33 | 6507-77-3 [chemicalbook.com]

- 3. Acid Orange 33 - Acid Orange GS - Weak Acid Brilliant Orange from Emperor Chem [emperordye.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. China Biggest Acid Orange 33 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. chsdye.com [chsdye.com]

- 7. Acid Orange 33 [chembk.com]

- 8. bgrci.de [bgrci.de]

- 9. CI ACID ORANGE 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. fishersci.com [fishersci.com]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 14. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. Chemical Burns First Aid | St John Ambulance [sja.org.uk]

- 17. C.I. Acid Orange 3 | C18H13N4NaO7S | CID 5284435 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Acid Orange 33 using UV-Vis Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 33 is a synthetic azo dye used in various industrial applications, including textiles, paper, and leather.[1][2][3] Quantitative analysis of this dye is essential for quality control, wastewater monitoring, and research purposes. Ultraviolet-Visible (UV-Vis) spectroscopy provides a simple, rapid, and cost-effective method for determining the concentration of Acid Orange 33 in solutions.[4] This technique is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species.[5]

These application notes provide a detailed protocol for the quantitative analysis of Acid Orange 33 using UV-Vis spectroscopy, including instrument setup, preparation of standards, and data analysis.

Principle

The quantitative analysis of Acid Orange 33 by UV-Vis spectroscopy is founded on the Beer-Lambert Law.[5] This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The relationship is expressed as:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance (in mol L⁻¹).

By measuring the absorbance of standard solutions with known concentrations at the wavelength of maximum absorbance (λmax), a calibration curve can be generated.[6] The concentration of an unknown sample can then be determined by measuring its absorbance and using the calibration curve.

Materials and Equipment

-

Acid Orange 33 (C.I. 24780, CAS No. 6507-77-3)[1]

-

Deionized water (or other appropriate solvent)

-

Analytical balance

-

Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (various sizes)

-

Beakers

-

UV-Vis Spectrophotometer (single or double beam)[5]

-

Quartz or glass cuvettes (1 cm path length)[7]

Experimental Protocols

Preparation of Stock Solution

-

Accurately weigh a precise amount of Acid Orange 33 powder (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of deionized water to dissolve the dye completely.

-

Once dissolved, dilute to the mark with deionized water.

-

Stopper the flask and invert it several times to ensure a homogeneous solution. This will be your stock solution (e.g., 100 mg/L or 100 ppm).

Preparation of Standard Solutions

Prepare a series of standard solutions by serially diluting the stock solution.[8] A typical concentration range for creating a calibration curve is between 1 and 20 mg/L.

Table 1: Example of Standard Solution Preparation

| Standard | Concentration (mg/L) | Volume of Stock Solution (100 mg/L) | Final Volume (mL) |

| 1 | 2.0 | 2.0 mL | 100 |

| 2 | 5.0 | 5.0 mL | 100 |

| 3 | 10.0 | 10.0 mL | 100 |

| 4 | 15.0 | 15.0 mL | 100 |

| 5 | 20.0 | 20.0 mL | 100 |

Determination of Wavelength of Maximum Absorbance (λmax)

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize.

-

Select a standard solution of intermediate concentration (e.g., 10 mg/L).

-

Fill a cuvette with deionized water to be used as a blank.[7]

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 350-600 nm).

-

Rinse the cuvette with the selected standard solution and then fill it.

-

Scan the absorbance of the standard solution over the wavelength range.

-

The wavelength at which the highest absorbance is recorded is the λmax. For orange dyes, this is typically in the range of 480-500 nm.

Measurement of Absorbance and Construction of Calibration Curve

-

Set the spectrophotometer to the determined λmax.

-

Use the deionized water blank to zero the instrument (set absorbance to 0).

-

Measure the absorbance of each prepared standard solution, starting from the lowest concentration.

-

Rinse the cuvette with the next standard solution before each measurement.

-

Record the absorbance value for each concentration in triplicate to ensure precision.

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 (e.g., >0.995) indicates a good linear fit.[9]

Analysis of an Unknown Sample

-

Prepare the unknown sample solution. If the concentration is expected to be high, dilute it to fall within the linear range of the calibration curve.

-

Measure the absorbance of the unknown sample at the determined λmax.

-

Use the equation from the calibration curve to calculate the concentration of Acid Orange 33 in the unknown sample.

Data Presentation

Table 2: Calibration Data for Acid Orange 33

| Concentration (mg/L) | Absorbance (at λmax) |

| 2.0 | [Insert Absorbance] |

| 5.0 | [Insert Absorbance] |

| 10.0 | [Insert Absorbance] |

| 15.0 | [Insert Absorbance] |

| 20.0 | [Insert Absorbance] |

| Unknown Sample | [Insert Absorbance] |

Table 3: Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | [Insert R² value] | R² > 0.995 |

| Limit of Detection (LOD) | [Insert LOD value] | [Calculated] |

| Limit of Quantitation (LOQ) | [Insert LOQ value] | [Calculated] |

| Precision (%RSD) | [Insert %RSD value] | < 2% |

| Accuracy (% Recovery) | [Insert % Recovery] | 98-102% |

Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][10]

-

Linearity: Assessed from the R² value of the calibration curve.

-

Accuracy: Determined by spike and recovery experiments, where a known amount of Acid Orange 33 is added to a sample and the recovery is calculated.

-

Precision: Evaluated by analyzing the same sample multiple times (intra-day precision) and on different days (inter-day precision), expressed as the relative standard deviation (%RSD).

-

LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Caption: Experimental workflow for quantitative analysis.

Caption: Relationship described by the Beer-Lambert Law.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Orange 33 - Acid Orange GS - Weak Acid Brilliant Orange from Emperor Chem [emperordye.com]

- 3. Acid Orange 33 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 4. benchchem.com [benchchem.com]

- 5. ijrpr.com [ijrpr.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. ecourses.uprm.edu [ecourses.uprm.edu]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [ajouronline.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of C.I. Acid Orange 33

Introduction

C.I. Acid Orange 33 is a water-soluble azo dye used in the dyeing of wool, silk, polyamide fibers, paper, and leather.[1][2][3] For quality control and research purposes, a reliable and accurate analytical method for the quantitative determination of Acid Orange 33 is essential. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a widely used technique for the analysis of organic dyes due to its high resolution, sensitivity, and selectivity.[4] This application note presents a proposed HPLC method for the determination of this compound, based on established methodologies for structurally similar azo dyes.[5]

Experimental Protocol

This protocol outlines the steps for the quantitative analysis of this compound using a reversed-phase HPLC method.

1. Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Autosampler.

-

Data acquisition and processing software.

-

-

Reagents and Materials:

-

This compound analytical standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Ammonium acetate (HPLC grade).

-

Formic acid (HPLC grade).

-

Water (HPLC grade/ultrapure).

-

0.45 µm syringe filters.

-

2. Preparation of Solutions

-

Mobile Phase:

-

Mobile Phase A: 20 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of methanol and water in a volumetric flask.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

3. Sample Preparation

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol) to achieve a known concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

4. Chromatographic Conditions

A gradient elution is recommended to ensure good separation of the analyte from potential impurities.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 20 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 490 nm (determine λmax experimentally) |

| Injection Volume | 10 µL |

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[6] Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | ≤ 2% |

| Limit of Detection (LOD) | S/N ratio ≥ 3 |

| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 |

| Specificity | No interfering peaks at the retention time of the analyte. |

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear comparison.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| R² | [Insert Value] |

Table 2: Accuracy and Precision Data

| Spiked Level | Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |

| Low | [Insert Value] | [Insert Data] | [Insert Value] | [Insert Value] |

| Medium | [Insert Value] | [Insert Data] | [Insert Value] | [Insert Value] |

| High | [Insert Value] | [Insert Data] | [Insert Value] | [Insert Value] |

Table 3: LOD and LOQ Data

| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio (S/N) |

| LOD | [Insert Value] | [Insert Value] |

| LOQ | [Insert Value] | [Insert Value] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC method for the determination of this compound.

Caption: Workflow for HPLC determination of this compound.

References

Application Notes and Protocols for the Spectrophotometric Determination of Acid Orange 33

Introduction

Acid Orange 33 (C.I. 24780; CAS No. 6507-77-3) is a double azo dye utilized in various industries for coloring materials such as wool, silk, nylon, paper, and leather.[1][2][3] Its aqueous solution is typically a golden orange color.[4][5] Accurate quantification of Acid Orange 33 is essential for quality control in manufacturing processes, monitoring of wastewater effluent, and in research settings studying dye degradation or adsorption. UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for this purpose, based on the Beer-Lambert law, which correlates the absorbance of a solution with the concentration of the analyte.

A critical parameter for spectrophotometric analysis is the wavelength of maximum absorbance (λmax), as measurements at this wavelength provide the highest sensitivity and minimize deviations from the Beer-Lambert law. As the precise λmax for Acid Orange 33 is not consistently reported in the literature, this protocol begins with the essential first step of its experimental determination.

Part 1: Experimental Determination of λmax for Acid Orange 33

Principle

The λmax of a compound is determined by measuring its absorbance across a range of wavelengths in the UV-Visible spectrum. A dilute solution of the compound is scanned, and the wavelength at which the highest absorbance value is recorded is identified as the λmax. This wavelength is then used for all subsequent quantitative measurements.

Apparatus and Reagents

-

UV-Visible Spectrophotometer (capable of scanning across the visible spectrum, e.g., 350-700 nm)

-

Matched quartz or glass cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (e.g., 10 mL, 5 mL, 1 mL)

-

Beakers

-

Acid Orange 33 powder

-

Deionized or distilled water

Experimental Protocol

-

Preparation of a Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of Acid Orange 33 powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of deionized water to the flask to form a paste with the dye powder.

-

Gradually add more deionized water (approximately 50-70 mL), swirling to dissolve the dye completely. Gentle warming in a water bath may aid dissolution.

-

Allow the solution to cool to room temperature.

-

Dilute the solution to the 100 mL mark with deionized water.

-

Cap the flask and invert it several times to ensure homogeneity.

-

-

Preparation of a Working Solution for λmax Determination:

-

Pipette 5.0 mL of the 100 mg/L stock solution into a 50 mL volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly. This results in a 10 mg/L working solution.

-

-

Spectrophotometric Scan:

-

Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Fill a cuvette with deionized water to serve as the blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

-

Rinse another cuvette with a small amount of the 10 mg/L Acid Orange 33 working solution, then fill it approximately three-quarters full.

-

Wipe the optical surfaces of the cuvette with a lint-free tissue.

-

Place the sample cuvette in the spectrophotometer.

-

Set the instrument to perform a wavelength scan from 700 nm down to 350 nm.

-

Initiate the scan and record the absorbance spectrum.

-

-

Determination of λmax:

-

Examine the resulting spectrum to identify the wavelength at which the maximum absorbance value is recorded. This is the λmax for Acid Orange 33 under these conditions.

-

Record this λmax value for use in the quantitative analysis protocol. Based on the "golden orange" color of the solution, the λmax is expected to be in the 450-500 nm range.

-

Part 2: Quantitative Determination of Acid Orange 33

Principle

The concentration of Acid Orange 33 in an unknown sample can be determined by measuring its absorbance at the predetermined λmax and comparing it to a calibration curve. The calibration curve is generated by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. According to the Beer-Lambert law (A = εbc), this plot should be linear.

Experimental Protocol

-

Preparation of Standard Solutions:

-

Using the 100 mg/L stock solution prepared in Part 1, prepare a series of standard solutions by serial dilution. For example, to prepare 2, 4, 6, 8, and 10 mg/L standards in 25 mL volumetric flasks:

-

Pipette 0.5 mL of stock solution into a 25 mL flask and dilute to the mark (2 mg/L).

-